

Physical and chemical properties of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4'-Hydroxybutyrophenone*

Cat. No.: *B086108*

[Get Quote](#)

An In-Depth Technical Guide to **4'-Hydroxybutyrophenone**: Properties, Synthesis, and Applications

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **4'-Hydroxybutyrophenone**. As a key chemical intermediate, a thorough understanding of its properties is crucial for its effective application in pharmaceutical synthesis and other industrial uses. This guide moves beyond a simple data sheet to offer insights into the causality behind its chemical behavior and analytical methodologies.

Core Molecular and Physical Characteristics

4'-Hydroxybutyrophenone (CAS No: 1009-11-6) is an aromatic organic compound that belongs to the class of phenolic ketones.^[1] Its structure consists of a butyrophenone core substituted with a hydroxyl group at the para-position (position 4) of the phenyl ring.^[2] This structure imparts a combination of hydrophobic (aromatic ring, alkyl chain) and hydrophilic (hydroxyl group) characteristics, which dictates its physical and chemical properties.^[1]

At ambient temperature, it presents as a white to off-white crystalline solid with a faint, characteristic odor.^[1] The presence of the hydroxyl group and the ketone's carbonyl group allows for hydrogen bonding, influencing its melting point and solubility.

Table 1: Physicochemical and Identification Properties of **4'-Hydroxybutyrophenone**

Property	Value	Reference(s)
IUPAC Name	1-(4-hydroxyphenyl)butan-1-one	[2]
Synonyms	p-Hydroxybutyrophenone, 4-Butyrylphenol, 4-Hydroxyphenyl propyl ketone	[1] [2]
CAS Number	1009-11-6	[2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.20 g/mol	[2]
Appearance	White to off-white crystalline solid	[1]
Melting Point	91-93 °C	[3]
Boiling Point	174 °C at 40 mmHg	[3]
Density	1.077 g/cm ³	[3]
pKa	~8.05 (Predicted)	[2]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone.	[1]
InChI	InChI=1S/C10H12O2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,11H,2-3H2,1H3	[2]
SMILES	CCCC(=O)C1=CC=C(C=C1)O	[2]

Chemical Synthesis and Reactivity

Primary Synthesis Route: Friedel-Crafts Acylation

The industrial synthesis of **4'-Hydroxybutyrophenone** is predominantly achieved through the Friedel-Crafts acylation of phenol.[\[1\]](#) This electrophilic aromatic substitution reaction involves

the acylation of the electron-rich phenol ring with an acylating agent, typically butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).^{[1][4]}

The causality of this reaction pathway is rooted in the activation of the acylating agent by the Lewis acid, forming a highly electrophilic acylium ion. The phenol, being an activated aromatic system, then acts as a nucleophile. However, the phenolic hydroxyl group can also react with the Lewis acid, which can complicate the reaction.^[5] Phenols are bidentate nucleophiles, meaning reaction can occur at the aromatic ring (C-acylation) to form the desired hydroxyarylketone, or at the phenolic oxygen (O-acylation) to form a phenyl ester.

Under thermodynamic control, typically with an excess of the AlCl_3 catalyst, the more stable C-acylated product, **4'-Hydroxybutyrophenone**, is favored. The initially formed O-acylated ester can rearrange to the C-acylated product via the Fries rearrangement under these conditions.^[5]

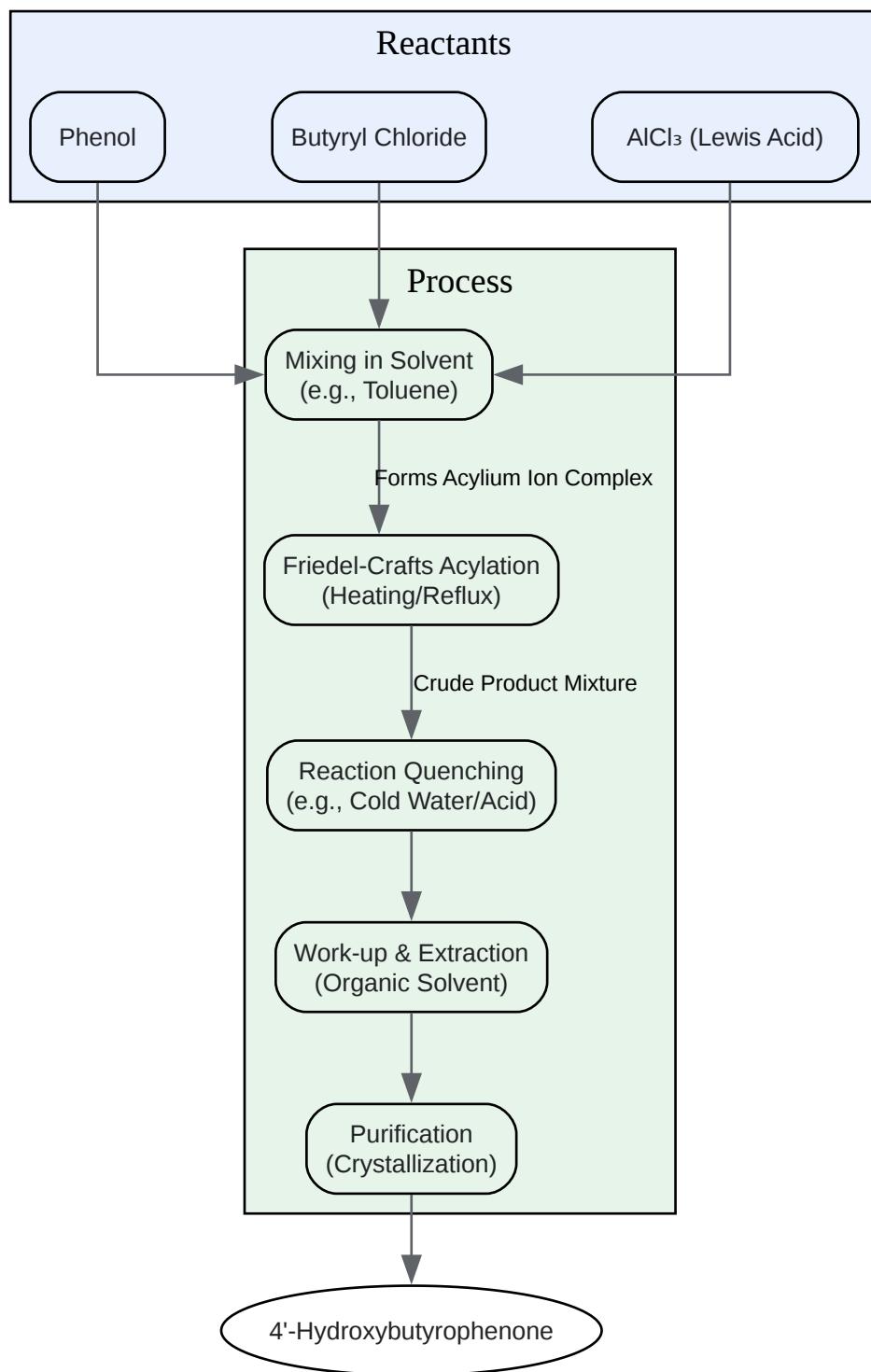

[Click to download full resolution via product page](#)

Diagram 1: General workflow for the synthesis of **4'-Hydroxybutyrophenone**.

Representative Synthesis Protocol

The following protocol is an illustrative example based on the principles of Friedel-Crafts acylation for producing hydroxyarylketones.^[6] Note: This procedure should be performed by qualified personnel with appropriate safety measures in a fume hood.

- **Reactor Setup:** Equip a dry, four-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet (connected to a scrubber), a dropping funnel, and a thermometer.
- **Charging Reactants:** Under an inert atmosphere (e.g., nitrogen), charge the flask with phenol (1.0 eq) and a suitable solvent (e.g., toluene or a non-polar chlorinated solvent).
- **Catalyst Addition:** Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl_3 , ~1.5 eq) portion-wise, keeping the temperature below 10 °C.
- **Acylating Agent Addition:** Slowly add butyryl chloride (1.2 eq) dropwise from the dropping funnel, maintaining the low temperature.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.
- **Purification:** Wash the combined organic phase sequentially with water and saturated sodium bicarbonate solution.^[6] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Crystallization:** Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4'-Hydroxybutyrophenone**.^{[7][8]}

Chemical Reactivity

The reactivity of **4'-Hydroxybutyrophenone** is dominated by its two functional groups:

- Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. It can undergo O-alkylation or O-acylation (esterification) reactions.[\[2\]](#) This reactivity is key to its use as an intermediate, for instance, in the synthesis of beta-blockers where an ether linkage is formed at this position.[\[9\]](#)
- Carbonyl (Ketone) Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also undergo reactions typical of ketones, such as condensation reactions at the alpha-carbon.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of **4'-Hydroxybutyrophenone**.

4'-Hydroxybutyrophenone. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of **4'-Hydroxybutyrophenone** and monitoring reaction progress.

- Illustrative HPLC Protocol:
 - Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[\[10\]](#)
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[\[10\]](#) A typical starting point could be a 55:45 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength where the aromatic system absorbs strongly, likely around 278 nm.[\[11\]](#)
 - Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for identification and to detect volatile impurities. Due to the hydroxyl group, derivatization (e.g., silylation) might be necessary to improve peak shape and volatility.[12]

Spectroscopic Methods

Diagram 2: Expected spectroscopic data for **4'-Hydroxybutyrophenone**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically two doublets in the 6.9-7.9 ppm region, exhibiting a characteristic para-substitution pattern), the aliphatic protons of the butyryl chain (a triplet for the terminal methyl group, and two multiplets for the methylene groups), and a broad singlet for the phenolic hydroxyl proton which may be exchangeable with D₂O.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 10 unique carbon environments. Key signals include the carbonyl carbon (typically downfield, >190 ppm), four signals for the aromatic carbons, and signals for the three aliphatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorptions include a broad peak for the O-H stretch of the phenol (~3300 cm⁻¹), a strong, sharp peak for the C=O stretch of the conjugated ketone (~1670 cm⁻¹), and several peaks in the 1600-1450 cm⁻¹ region corresponding to aromatic C=C stretching.[13]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of the propyl group to form a prominent acylium ion at m/z = 121.[14]

Applications in Drug Development and Other Industries

Pharmaceutical Intermediate

The primary application of **4'-Hydroxybutyrophenone** in the pharmaceutical industry is as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is notably used in the manufacture of certain beta-blockers (β -blockers), a class of drugs used to manage cardiovascular diseases like hypertension and angina.[1][9]

The synthesis of many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine.[\[15\]](#) **4'-Hydroxybutyrophenone** serves as the phenolic starting material, with subsequent modification of the ketone group as required by the target molecule's structure.

Other Applications

Due to its pleasant, slightly sweet or fruity odor, **4'-Hydroxybutyrophenone** is also employed in the fragrance and flavor industry.[\[1\]](#) Its mechanism of action in this context involves interaction with olfactory and taste receptors.[\[1\]](#)

Safety, Handling, and Storage

Hazard Identification: **4'-Hydroxybutyrophenone** is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[\[16\]](#) It may cause skin, eye, and respiratory tract irritation upon prolonged or repeated exposure.[\[1\]](#)

Handling:

- Handle in a well-ventilated area.[\[16\]](#)
- Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid breathing dust and wash hands thoroughly after handling.[\[16\]](#)

Storage:

- Store in a cool, dry, and well-ventilated place.[\[1\]](#)
- Keep the container tightly sealed.
- Store away from strong oxidizing agents, excessive heat, and direct sunlight.[\[1\]](#)

Conclusion

4'-Hydroxybutyrophenone is a valuable chemical building block with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a classic example of

electrophilic aromatic substitution, though it requires careful control to favor the desired C-acylation product. Its bifunctional nature—possessing both a reactive phenolic hydroxyl and a ketone group—makes it a strategic intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The analytical methods outlined provide a robust framework for quality control and characterization, ensuring its suitability for high-stakes applications like drug development.

References

- SIELC Technologies. (2018, May 16). 4-Chloro-4'-hydroxybutyrophenone.
- Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
- University of Calgary. (n.d.). Acylation of phenols.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Preprints.org. (2025, March 21). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.
- ResearchGate. (n.d.). ^1H NMR (A) and ^{13}C NMR spectra (B) of poly(4HB).
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- The Royal Society of Chemistry. (n.d.). Supporting Information for "Aerobic Oxidation of Olefins to Ketones Catalyzed by $\text{PdCl}_2/\text{Na}_2\text{HPO}_4$ in the Absence of a Reducing Agent".
- ResearchGate. (2025, August 6). Analysis of butyrophenones in whole blood specimens by LC/MS/MS using a new polymer column.
- ResearchGate. (2025, August 5). Simultaneous Determination of Four Basic Metabolites Formed from Butyrophenone Type Agents by HPLC with Dual Ultraviolet Detection.
- MDPI. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide.
- Google Patents. (2020, February 6). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
- Semantic Scholar. (2022, November 21). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State.
- ACS Publications. (2022, November 21). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ^1H NMR Chemical Shifts.
- European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis.
- Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone.
- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.

- NIST WebBook. (n.d.). 4'-Methoxybutyrophenone.
- PubMed. (n.d.). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples.
- NIST WebBook. (n.d.). 4'-Methoxybutyrophenone.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000725).
- Ruifu Chemical. (n.d.). Chine 4'-Hydroxybutyrophenone CAS 1009-11-6 Pureté > 99,0 % (HPLC) fabricants et fournisseurs.
- PubMed. (n.d.). Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man.
- PubMed. (2006, July-August). GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine.
- PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers.
- Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
- YouTube. (2020, November 3). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone).
- NIH. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure.
- Revista Española de Cardiología. (n.d.). Beta-blockers: Historical Perspective and Mechanisms of Action.
- Rasayan Journal of Chemistry. (n.d.). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL.
- ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals.
- Wiley Online Library. (n.d.). Phase I metabolites (organic acids) of gamma-hydroxybutyric acid–validated quantification using GC–MS and description of endogenous concentration ranges in serum and urine.
- YouTube. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2.
- ResearchGate. (n.d.). Phase I metabolites (organic acids) of gamma-hydroxybutyric acid–validated quantification by GC-MS and description of endogenous concentration ranges.
- MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. CAS 1009-11-6: 4'-Hydroxybutyrophenone | CymitQuimica [cymitquimica.com]
- 3. Chine 4'-Hydroxybutyrophénone CAS 1009-11-6 Pureté > 99,0 % (HPLC) fabricants et fournisseurs - Ruifu [fr.ruifuchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2',4'-dihydroxybutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. jmedchem.com [jmedchem.com]
- 10. 4-Chloro-4'-hydroxybutyrophenone | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4'-Hydroxybutyrophenone]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b086108#physical-and-chemical-properties-of-4-hydroxybutyrophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com